N-Boc-(R)-(+)-2-amino-1-butanol

Catalog No.
S684007
CAS No.
150736-71-3
M.F
C9H19NO3
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-(R)-(+)-2-amino-1-butanol

CAS Number

150736-71-3

Product Name

N-Boc-(R)-(+)-2-amino-1-butanol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1

InChI Key

LQRGWGOFPUXNOV-SSDOTTSWSA-N

SMILES

CCC(CO)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, [(1R)-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester (9CI)

Canonical SMILES

CCC(CO)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](CO)NC(=O)OC(C)(C)C

Organic Synthesis and Medicinal Chemistry

N-Boc-(R)-(+)-2-amino-1-butanol serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules with desired functionalities. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective protection of the amine group, enabling further chemical modifications at other sites of the molecule. Additionally, its chiral nature makes it useful in the synthesis of enantiopure compounds, which are crucial in drug development and other fields where chirality plays a vital role [, ].

N-Boc-(R)-(+)-2-amino-1-butanol is a chiral molecule containing a protected amine group and a primary alcohol. The "N-Boc" refers to the tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amine. The "(R)-(+)" indicates the molecule has a right-handed chirality and rotates plane-polarized light clockwise [].

This compound is a versatile building block in organic synthesis, particularly for the preparation of chiral amino alcohols, which are important scaffolds in pharmaceuticals and natural products.


Molecular Structure Analysis

The key features of N-Boc-(R)-(+)-2-amino-1-butanol's structure include:

  • A central carbon chain with four carbons.
  • A primary amine group (NH2) attached to the second carbon, protected by a Boc group (C(CH3)3OCO-).
  • A primary alcohol group (OH) on the first carbon.
  • A chiral center at the second carbon due to the presence of four different substituents (H, Boc, CH2CH3, and OH).

This chirality allows for the existence of two enantiomers, (R)- and (S)-, with different spatial arrangements of the groups around the central carbon [].


Chemical Reactions Analysis

N-Boc-(R)-(+)-2-amino-1-butanol participates in various chemical reactions, including:

  • Synthesis

    Common methods for synthesizing this compound involve reductive amination of a Boc-protected amino acid or nucleophilic substitution reactions with chiral epoxides.

  • Deprotection

    The Boc protecting group can be removed under acidic conditions to reveal the free amine group. This allows for further functionalization of the molecule.

  • Coupling reactions

    The primary amine can be coupled with various carboxylic acids or other activated species to form amide bonds, leading to more complex molecules.

Example - Boc Deprotection:

CH3(C6H5)SO3H (acid catalyst) ➡️ N-Boc-(R)-(+)-2-amino-1-butanol + CO2 + CH3CN (tert-butyl isocyanide)

Note

Specific reaction conditions and detailed mechanisms may vary depending on the chosen method.


Physical And Chemical Properties Analysis

  • A colorless liquid or low melting point solid.
  • Soluble in organic solvents like dichloromethane, chloroform, and methanol.
  • Insoluble in water due to the hydrophobic Boc group.
  • Relatively stable under neutral and basic conditions.
Data availability

Experimental data for melting point, boiling point, and solubility might be available from commercial suppliers' datasheets but may require contacting the specific vendor.

N-Boc-(R)-(+)-2-amino-1-butanol itself does not have a known mechanism of action in biological systems. It serves as a precursor for the synthesis of various chiral amino alcohols, which can have diverse biological activities depending on their structure.

  • Wearing gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Following proper disposal procedures for organic waste.
, including:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine, which can then react further with electrophiles or be used in peptide synthesis.
  • N-Alkylation: The amino group can undergo alkylation reactions to form N-alkyl derivatives, which are valuable in medicinal chemistry.
  • Coupling Reactions: This compound can be coupled with carboxylic acids or activated esters to form amides, expanding its utility in synthetic pathways.

Research indicates that N-Boc-(R)-(+)-2-amino-1-butanol exhibits biological activity, particularly in the context of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems and may influence behaviors related to anxiety and depression. Studies have shown that derivatives of this compound can exhibit significant activity in various biological assays, including those assessing neuroprotective effects.

The synthesis of N-Boc-(R)-(+)-2-amino-1-butanol typically involves the following steps:

  • Starting Material: The synthesis begins with 2-amino-1-butanol, which can be derived from commercially available precursors.
  • Boc Protection: The amino group is protected using tert-butyloxycarbonyl anhydride (Boc₂O) in the presence of a base (such as triethylamine) under either aqueous or anhydrous conditions. This reaction yields N-Boc-(R)-(+)-2-amino-1-butanol with high chemoselectivity .
  • Purification: The product is typically purified using standard techniques such as recrystallization or chromatography.

N-Boc-(R)-(+)-2-amino-1-butanol finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive compounds, including drugs targeting neurological disorders.
  • Peptide Synthesis: The Boc-protected amino alcohol serves as a building block for peptide synthesis due to its stable protecting group.
  • Material Science: Its derivatives may be utilized in the development of new materials with specific functional properties.

Studies on N-Boc-(R)-(+)-2-amino-1-butanol have focused on its interactions with biological systems. For instance:

  • It has been evaluated for its ability to modulate neurotransmitter release and receptor activity.
  • Interaction studies have shown that certain derivatives exhibit enhanced affinity for specific receptors, suggesting potential therapeutic applications.

Several compounds share structural similarities with N-Boc-(R)-(+)-2-amino-1-butanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-Boc-(S)-(-)-2-amino-1-butanolChiral amino alcoholEnantiomeric counterpart; different biological activity
2-Amino-1-butanolUnprotected amino alcoholLacks protecting group; more reactive
N-Boc-(R)-3-amino-1-butanolChiral amino alcoholDifferent position of amino group; varying reactivity
N-Boc-GlycineAmino acidUsed widely in peptide synthesis; simpler structure

N-Boc-(R)-(+)-2-amino-1-butanol stands out due to its specific stereochemistry and protective Boc group, which enhances its stability and versatility compared to its unprotected counterparts and other chiral amines. Its unique properties make it particularly valuable in pharmaceutical synthesis and research applications.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

N-Boc-(R)-(+)-2-amino-1-butanol

Dates

Modify: 2023-08-15

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